cis-4,7,10,13,16,19-Docosahexaenoic acid
Description
Structure
2D Structure
Properties
CAS No. |
124020-09-3 |
|---|---|
Molecular Formula |
C22H32O2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
docosa-4,7,10,13,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24) |
InChI Key |
MBMBGCFOFBJSGT-UHFFFAOYSA-N |
SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |
Origin of Product |
United States |
Significance of Docosahexaenoic Acid in Biological Membranes and Cellular Functions
DHA is a vital component of cell membranes, particularly in the brain and retina, where it is found in high concentrations. ocl-journal.orgmitohealth.comlshtm.ac.uk Its incorporation into membrane phospholipids (B1166683), such as phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS), significantly influences the biophysical properties of the cell membrane, which in turn modulates the function of membrane-bound proteins and cellular signaling pathways. nih.govocl-journal.orgnih.gov
The presence of DHA in membrane glycerophospholipids affects fundamental membrane properties, including fluidity, flexibility, permeability, and thickness. nih.govnih.gov The high degree of unsaturation and unique structure of DHA contribute to a highly flexible and dynamic membrane environment. nih.gov This enhanced fluidity can facilitate processes like the lateral diffusion of membrane proteins and the fusion and fission of membranes, which are critical for cellular communication and transport. nih.gov Furthermore, DHA-rich membranes support the rapid conformational changes required by membrane proteins, such as receptors and ion channels, for their proper function. nih.gov For instance, DHA has been shown to modulate the function of delayed rectifier potassium channels and the response of rhodopsin, a key protein in vision. wikipedia.org
Research has demonstrated that DHA's influence extends to a wide array of cellular functions. It is involved in neuronal signaling, neurotransmitter synthesis, and the regulation of gene expression. wikipedia.orgocl-journal.orgresearchgate.net By altering the membrane environment, DHA can impact carrier-mediated transport of essential molecules like choline (B1196258) and taurine. wikipedia.org The esterification of DHA into phospholipids enhances the biomechanical properties of cell membranes, which helps protect neurons from oxidative damage. researchgate.net DHA is also a precursor to signaling molecules known as pro-resolving mediators, such as resolvins and protectins, which are involved in the resolution of inflammation. nih.govmdpi.com
Table 1: Influence of DHA on Biological Membrane Properties and Cellular Functions
| Membrane Property / Cellular Function | Effect of DHA Incorporation | Reference |
|---|---|---|
| Membrane Fluidity & Flexibility | Increases membrane fluidity and flexibility, facilitating dynamic processes. | nih.gov |
| Permeability | Alters membrane permeability, affecting the transport of nutrients and waste. | nih.govprlabs.com |
| Protein Function | Modulates the activity of membrane-bound proteins and receptors (e.g., rhodopsin). | wikipedia.orgnih.gov |
| Cell Signaling | Acts as a key molecule in cell signaling and is a precursor to resolvins and protectins. | nih.govmdpi.com |
| Gene Expression | Regulates the expression of genes involved in neuronal growth and function. | lshtm.ac.ukresearchgate.net |
| Neuronal Survival | Promotes neuronal survival by influencing signaling pathways (e.g., PS-dependent Akt translocation). | ocl-journal.org |
Evolutionary Context of Docosahexaenoic Acid in Higher Organism Development
Endogenous Biosynthetic Pathways
The endogenous synthesis of cis-4,7,10,13,16,19-docosahexaenoic acid (DHA) is a complex process involving multiple enzymatic steps and cellular compartments. The primary pathways include the elongation and desaturation cascade, peroxisomal retro-conversion, and in some organisms, a polyketide synthase pathway.
The principal pathway for DHA synthesis in vertebrates begins with the essential omega-3 fatty acid, alpha-linolenic acid (ALA). mdpi.com This multi-step process, often referred to as the "Sprecher pathway," involves a series of elongation and desaturation reactions that primarily occur in the endoplasmic reticulum. researchgate.net ALA is sequentially converted to longer and more unsaturated fatty acids. researchgate.net
The key steps in this cascade are:
Desaturation: Introduction of double bonds into the fatty acid chain by desaturase enzymes.
Elongation: Addition of two-carbon units to the fatty acid chain by elongase enzymes.
This pathway ultimately produces tetracosahexaenoic acid (THA), which then moves to the peroxisomes for the final conversion to DHA. researchgate.net While this pathway is crucial, the conversion efficiency of ALA to DHA in humans is generally considered to be limited. mdpi.com
Table 1: Key Intermediates in the Elongation and Desaturation Cascade of DHA Synthesis from ALA
| Compound Name | Abbreviation | Chemical Formula | Role in Pathway |
|---|---|---|---|
| Alpha-Linolenic Acid | ALA | C18:3 (n-3) | Starting precursor |
| Stearidonic Acid | SDA | C18:4 (n-3) | Product of Δ6-desaturation of ALA |
| Eicosatetraenoic Acid | ETA | C20:4 (n-3) | Product of elongation of SDA |
| Eicosapentaenoic Acid | EPA | C20:5 (n-3) | Product of Δ5-desaturation of ETA |
| Docosapentaenoic Acid | DPA | C22:5 (n-3) | Product of elongation of EPA |
| Tetracosahexaenoic Acid | THA | C24:6 (n-3) | Product of a further elongation and desaturation step |
The final step in the conventional DHA biosynthetic pathway in mammals involves the peroxisomes. nih.gov Tetracosahexaenoic acid (24:6n-3), synthesized in the endoplasmic reticulum, is transported to the peroxisomes where it undergoes one cycle of β-oxidation. nih.gov This process shortens the carbon chain by two carbons, leading to the formation of docosahexaenoic acid (22:6n-3). researchgate.netresearchgate.net This retro-conversion is a critical step, as it finalizes the synthesis of DHA. nih.gov Studies in isolated rat liver cells have provided strong evidence that this retro-conversion is a peroxisomal function. nih.gov
In contrast to the elongation and desaturation pathway found in vertebrates, many marine microorganisms, such as certain bacteria and microalgae, utilize an alternative, oxygen-independent pathway for DHA synthesis known as the polyketide synthase (PKS) pathway. researchgate.netnih.gov This pathway is analogous to the synthesis of polyketide antibiotics and involves a large, multi-enzyme complex. taylorandfrancis.com The PKS pathway can synthesize long-chain polyunsaturated fatty acids like DHA directly from acetyl-CoA and malonyl-CoA without the need for free fatty acid intermediates. researchgate.net This anaerobic pathway is considered highly efficient and is a key reason why these microorganisms are potent producers of DHA. nih.govtci-thaijo.org The core components of this pathway typically include genes such as pfaA, pfaB, pfaC, pfaD, and pfaE. nih.gov
The endogenous synthesis of DHA is tightly regulated by the expression and activity of several key enzymes. The primary regulatory points are the desaturase and elongase enzymes involved in the conversion of ALA to DHA.
Fatty Acid Desaturases (FADS): The genes FADS1 and FADS2 encode for the delta-5 desaturase (Δ5D) and delta-6 desaturase (Δ6D) enzymes, respectively. nih.gov Δ6D, encoded by FADS2, is considered the rate-limiting enzyme in the conversion of ALA to longer-chain polyunsaturated fatty acids. ocl-journal.org Polymorphisms in these genes can significantly impact an individual's ability to synthesize DHA. nih.gov
Elongation of Very Long-Chain Fatty Acids (ELOVL): The genes ELOVL5 and ELOVL2 encode for elongase enzymes that are critical for extending the carbon chain of fatty acids during DHA synthesis. nih.gov ELOVL5 is primarily involved in the elongation of C18 to C20 fatty acids, while ELOVL2 is responsible for the elongation of C20 to C24 fatty acids. nih.govnih.gov
The expression of these genes is influenced by various factors, including dietary intake of fatty acids and genetic variations. ocl-journal.orgusfq.edu.ecplos.org
Table 2: Key Enzymes in DHA Biosynthesis and their Genetic Determinants
| Enzyme | Gene | Function |
|---|---|---|
| Delta-5 Desaturase (Δ5D) | FADS1 | Introduces a double bond at the delta-5 position. |
| Delta-6 Desaturase (Δ6D) | FADS2 | Introduces a double bond at the delta-6 position; rate-limiting step. |
| Elongase 5 | ELOVL5 | Elongates C18 and C20 fatty acids. |
| Elongase 2 | ELOVL2 | Elongates C20 and C22 fatty acids. |
Metabolic Flux and Regulatory Control
The metabolic flux through the DHA biosynthetic pathway is subject to intricate regulatory control, ensuring a balanced supply of this crucial fatty acid.
The biosynthesis of DHA is not an isolated pathway but is interconnected with other fatty acid metabolic networks, most notably the omega-6 fatty acid pathway. Both the omega-3 and omega-6 pathways utilize the same set of desaturase and elongase enzymes. nih.gov Linoleic acid (LA), the precursor for the omega-6 series, competes with ALA for the same enzymes, particularly Δ6-desaturase. nih.gov A high dietary intake of LA can therefore suppress the conversion of ALA to DHA. nih.gov
Furthermore, the end-products of these pathways, such as arachidonic acid (ARA) from the omega-6 pathway and DHA from the omega-3 pathway, can exert feedback inhibition on the enzymes involved in their synthesis. nih.gov For instance, dietary DHA has been shown to downregulate its own synthesis by inhibiting the elongation of eicosapentaenoic acid (EPA). nih.gov This complex interplay ensures a homeostatic balance between different classes of polyunsaturated fatty acids within the body.
Factors Influencing Docosahexaenoic Acid Metabolic Regulation
Genetic Factors
Genetic variations, particularly single nucleotide polymorphisms (SNPs) in the fatty acid desaturase (FADS) gene cluster, play a crucial role in determining an individual's ability to synthesize DHA from its precursor, alpha-linolenic acid (ALA). The FADS1 and FADS2 genes encode for the delta-5 and delta-6 desaturase enzymes, respectively, which are rate-limiting steps in the conversion pathway. ocl-journal.orgnih.gov Polymorphisms in these genes can lead to either higher or lower enzymatic activity. For instance, individuals homozygous for certain minor alleles in the FADS1 and FADS2 genes tend to have higher levels of the substrate ALA and lower levels of the products, including eicosapentaenoic acid (EPA) and DHA. ocl-journal.orgnih.gov Conversely, a specific haplotype known as haplotype D has been associated with 24% higher DHA levels compared to other haplotypes. ocl-journal.org
The gene ELOVL2, which encodes for the fatty acid elongase 2 enzyme, is another significant genetic determinant. nih.gov Variants in ELOVL2 have been associated with differing concentrations of EPA, docosapentaenoic acid (DPA), and DHA, highlighting its role in the elongation steps of the synthesis pathway. nih.gov The interplay of these genetic factors contributes to the observed inter-individual variability in DHA status, independent of dietary intake. nih.govnih.gov
Dietary Factors
Dietary intake significantly modulates DHA metabolism. The availability of the precursor ALA is a fundamental requirement for endogenous synthesis, although the conversion rate in humans is generally limited. nih.govresearchgate.net The presence of competing fatty acids, particularly the omega-6 fatty acid linoleic acid (LA), can inhibit the conversion of ALA to DHA. This is because both omega-3 and omega-6 fatty acids are metabolized by the same desaturase and elongase enzymes, leading to competition for these enzymes. nih.govmdpi.com A high intake of LA can therefore reduce the efficiency of DHA synthesis. nih.gov
Furthermore, the metabolism of DHA is subject to feedback regulation. High dietary intake of pre-formed DHA has been shown to downregulate its own endogenous synthesis. ocl-journal.orgnih.gov This feedback inhibition occurs at the level of the FADS2 gene. ocl-journal.org Studies have shown that dietary DHA can inhibit the elongation of EPA to DPA, a key step in the synthesis pathway, thereby reducing the production of new DHA. nih.gov Conversely, a diet low in DHA can lead to an upregulation of its synthesis in the liver. nih.gov
Hormonal Influences
Sex hormones, particularly estrogen, have a notable impact on DHA metabolism. Women, especially those of reproductive age, generally exhibit higher plasma concentrations of DHA compared to men, a difference attributed to the influence of estrogens. ocl-journal.orgwur.nl Estrogens appear to upregulate the synthesis of DHA from ALA. wur.nl Studies involving male-to-female transsexual subjects have shown that the administration of oral ethinyl estradiol (B170435) significantly increases DHA levels. wur.nl In contrast, testosterone (B1683101) has been shown to decrease DHA concentrations. wur.nl This hormonal regulation suggests a biological adaptation, possibly to meet the high demand for DHA during pregnancy and fetal development. researchgate.netwur.nl
Other Regulatory Mechanisms
Transcription factors are key regulators of the genes involved in DHA synthesis. Peroxisome proliferator-activated receptor alpha (PPARα) is a significant modulator of FADS2 gene transcription. ocl-journal.org PPARα forms a heterodimer with the retinoid X receptor alpha (RXRα), and this complex interacts with the promoter region of the FADS2 gene to regulate its expression. ocl-journal.org DHA itself can act as a ligand for this complex, causing a dose-dependent feedback inhibition of the FADS2 promoter, thus directly regulating its own synthesis. ocl-journal.org
Table 1: Key Factors Influencing DHA Metabolic Regulation This table is interactive. You can sort and filter the data by clicking on the headers.
| Factor Category | Specific Factor | Effect on DHA Metabolism | Key Genes/Enzymes Involved |
|---|---|---|---|
| Genetic | FADS1 & FADS2 Polymorphisms | Modulates the efficiency of converting ALA to DHA. Certain variants decrease synthesis, while others enhance it. | Delta-5 Desaturase, Delta-6 Desaturase |
| Genetic | ELOVL2 Polymorphisms | Affects the elongation steps in the DHA synthesis pathway. | Fatty Acid Elongase 2 |
| Dietary | Alpha-Linolenic Acid (ALA) Intake | Substrate availability is essential for endogenous synthesis. | FADS & ELOVL enzymes |
| Dietary | Linoleic Acid (LA) Intake | Competes with ALA for the same enzymes, potentially reducing DHA synthesis efficiency. | Delta-6 Desaturase |
| Dietary | Pre-formed DHA Intake | High intake leads to feedback inhibition, downregulating endogenous synthesis. | FADS2, ELOVL2 |
| Hormonal | Estrogen | Upregulates the synthesis of DHA from precursors. | Not fully elucidated |
| Hormonal | Testosterone | Decreases DHA concentrations. | Not fully elucidated |
| Regulatory | PPARα (Transcription Factor) | Modulates the transcription of the FADS2 gene. | Delta-6 Desaturase |
Table 2: Research Findings on Factors Affecting DHA Levels This table is interactive. You can sort and filter the data by clicking on the headers.
| Study Focus | Population/Model | Key Finding | Reference |
|---|---|---|---|
| Genetic Variants | Human populations | Homozygous carriers of certain minor alleles in FADS genes have lower levels of desaturation products like DHA. | ocl-journal.org |
| Hormonal Effects | Healthy volunteers & transsexual subjects | Women have approximately 15% higher DHA proportions than men; oral ethinyl estradiol increased DHA by 42%. | wur.nl |
| Dietary Feedback | Rodent models | Dietary DHA downregulates its own synthesis by inhibiting the elongation of EPA. | nih.gov |
| Gene-Diet Interaction | Human consortium meta-analysis | Dietary intake of LA was associated with lower circulating EPA, DPA, and DHA. | nih.gov |
| Transcription Factor Regulation | In vitro and animal models | DHA causes dose-dependent feedback inhibition of the FADS2 promoter via the PPARα-RXRα heterodimer. | ocl-journal.org |
Docosahexaenoic Acid in Membrane Biophysics and Cellular Architecture
Impact on Membrane Fluidity, Permeability, and Phase Properties
The incorporation of DHA into membrane phospholipids (B1166683) profoundly influences the physical state of the lipid bilayer. Its highly unsaturated and flexible nature disrupts the tight packing of adjacent acyl chains, leading to an increase in membrane fluidity. nih.govnih.govresearchgate.net This enhanced fluidity can facilitate the lateral diffusion of membrane proteins and lipids, which is essential for various cellular processes. researchgate.net
Studies on model membranes have demonstrated that DHA lowers the phase transition temperature, the temperature at which a membrane transitions from a gel-like to a more fluid state. nih.gov This effect is more pronounced with DHA compared to other unsaturated fatty acids like oleic acid. nih.gov The presence of DHA-containing phospholipids can induce phase separation in lipid bilayers, creating coexisting liquid-crystalline and gel phases even at very low concentrations. mdpi.com
Furthermore, membranes enriched with DHA exhibit increased permeability to water and small ions. nih.govresearchgate.netresearchgate.net The disordered nature of the DHA acyl chains creates transient packing defects in the bilayer, which are thought to facilitate this increased permeability. nih.gov The elastic properties of the membrane are also altered; DHA has been shown to decrease the area expansion modulus, making the membrane more easily stretchable, and to increase its elastic compressibility. researchgate.netnih.govpnas.org
| Membrane Property | Effect of cis-4,7,10,13,16,19-Docosahexaenoic Acid Incorporation | References |
|---|---|---|
| Fluidity | Increases | nih.govnih.govresearchgate.net |
| Permeability | Increases | nih.govresearchgate.netresearchgate.net |
| Phase Transition Temperature | Decreases | nih.gov |
| Bilayer Thickness | Decreases | nih.govtandfonline.com |
| Elastic Compressibility | Increases | researchgate.netpnas.org |
Role in Lipid Bilayer Organization and Dynamic Remodeling
DHA plays a significant role in the spatial organization and dynamic remodeling of the lipid bilayer. Its unique conical shape, a consequence of its multiple cis double bonds, can induce negative curvature strain in the membrane. tandfonline.com This property is important for processes that involve membrane bending and fusion, such as endocytosis, exocytosis, and the formation of transport vesicles. nih.govresearchgate.net
Interactions with Integral Membrane Proteins and Receptors (e.g., G-protein Coupled Receptors, Rhodopsin)
The biophysical changes induced by DHA in the lipid bilayer have significant consequences for the function of integral membrane proteins. nih.gov The fluidity and thickness of the membrane can modulate the conformational changes that these proteins undergo during their activity cycles. nih.gov
A prominent example of this interaction is observed with G-protein coupled receptors (GPCRs), a large family of transmembrane proteins involved in signal transduction. wikipedia.org Rhodopsin, a GPCR crucial for vision, is particularly abundant in retinal membranes that are highly enriched in DHA. dhaomega3.orgwikipedia.org Research indicates that the presence of DHA-containing phospholipids is essential for the optimal function of rhodopsin. dhaomega3.orgnih.gov DHA appears to facilitate the conformational changes required for rhodopsin to activate its signaling partner, the G-protein transducin. nih.govresearchgate.net In membranes deficient in DHA, the efficiency of this G-protein activation is reduced. nih.gov
The interaction is not limited to direct binding but is also mediated by the bulk properties of the membrane. The elastic properties of the DHA-rich membrane can lower the energy barrier for the conformational transitions of proteins like rhodopsin. pnas.org Studies have also identified GPR40 as a potential cell membrane receptor through which DHA may mediate some of its effects. nih.gov
Formation and Dynamics of Docosahexaenoic Acid-Rich Membrane Microdomains (e.g., Phosphatidylserine-Enriched Domains, Lipid Rafts)
DHA influences the organization of the plasma membrane into distinct microdomains, such as lipid rafts. tandfonline.com Lipid rafts are specialized membrane regions enriched in cholesterol and sphingolipids that play a crucial role in cell signaling. nih.govmdpi.com DHA-containing phospholipids tend to be excluded from these highly ordered raft domains and are instead localized in more disordered regions of the membrane. tandfonline.comresearchgate.net
Furthermore, DHA supplementation has been shown to specifically increase the levels of phosphatidylserine (B164497) (PS) in neuronal cells. nih.govresearchgate.net This leads to the formation of PS-enriched domains, which can act as platforms for the recruitment and activation of signaling proteins, such as Akt and Raf-1, thereby promoting neuronal survival. nih.govnih.gov
Structural Integration of Docosahexaenoic Acid-Containing Phospholipids in Specialized Cellular Structures (e.g., Synaptic Membranes, Retinal Photoreceptor Outer Segments)
DHA is found in exceptionally high concentrations in specific cellular structures where its unique biophysical properties are critical for function. mdpi.com In the brain, DHA constitutes a significant portion of the phospholipids in synaptic membranes, where it is thought to play a role in neurotransmission and synaptic plasticity. nih.govpnas.org
Docosahexaenoic Acid in Cellular Signaling Mechanisms
Membrane-Mediated Signal Transduction
The enrichment of neuronal membranes with DHA leads to a stimulated synthesis of phosphatidylserine (B164497) (PS), creating DHA-PS-rich domains. nih.gov These specialized membrane microenvironments facilitate the translocation and activation of key signaling proteins, thereby influencing downstream cellular responses. nih.govresearchgate.net
The accumulation of DHA in membrane phospholipids (B1166683), especially phosphatidylserine (PS), is a critical factor in modulating survival signaling pathways. nih.govqiagen.com An increase in PS concentration within the plasma membrane, driven by DHA, enhances the membrane translocation and subsequent activation of several vital kinases, including Akt, Raf-1, and Protein Kinase C (PKC). nih.govnih.gov
The activation of these kinases is a cornerstone of neuronal survival. nih.gov For instance, the translocation of Akt to the plasma membrane is a prerequisite for its full activation through phosphorylation, a process facilitated by DHA-induced PS enrichment. qiagen.com Similarly, the activation of Raf-1 and PKC, which also require membrane translocation, is promoted by higher levels of PS. nih.gov This PS-dependent mechanism is particularly crucial for neuronal survival under suboptimal conditions where survival signals might be limited. nih.govnih.gov The coordinated activation of these pathways, including potential crosstalk between the PI3K/Akt and Raf/MEK/ERK pathways, contributes significantly to the neuroprotective effects attributed to DHA. nih.gov
| Kinase | Mechanism of Activation | Role of DHA | Downstream Effect | Reference |
|---|---|---|---|---|
| Akt (Protein Kinase B) | Requires translocation to the plasma membrane for phosphorylation by PDK-1. | Increases membrane phosphatidylserine (PS) levels, facilitating the interaction of Akt's PH domain with the membrane. | Promotes neuronal survival. | qiagen.comnih.gov |
| Raf-1 | Requires translocation to the plasma membrane for activation. | Facilitates membrane translocation and activation, leading to faster downstream ERK 1/2 phosphorylation. | Contributes to neuronal survival. | nih.gov |
| Protein Kinase C (PKC) | Activation requires translocation to the plasma membrane, initiated by DAG and Ca²⁺, and requires binding to PS. | Enhances membrane PS levels, which is a necessary cofactor for PKC activation. | Participates in neuronal survival signaling. | nih.gov |
DHA's influence extends to the function of membrane-embedded receptors. By altering the physical properties of the cell membrane, such as fluidity and the structure of lipid rafts, DHA can modulate the activity of receptor-mediated signaling pathways. nih.govtandfonline.com This includes G-protein coupled receptors (GPCRs) and receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). pdx.eduoup.com
Studies on the visual transduction pathway, a classic GPCR system, have shown that DHA-containing phospholipids are crucial for optimizing signaling. pdx.edu A reduction in DHA levels can diminish the ability of the receptor, rhodopsin, to form its active conformation and couple with its G-protein, thereby reducing the efficiency of the entire signaling cascade. nih.gov Furthermore, DHA can alter the localization of receptors within membrane microdomains. For example, DHA has been shown to decrease the presence of EGFR in lipid rafts, which in turn modifies its signaling properties and can inhibit cancer cell growth. oup.com
Metabolite-Mediated Signaling Pathways
Beyond its structural role in membranes, DHA is a precursor to a class of specialized pro-resolving mediators (SPMs), collectively known as docosanoids. mdpi.com These bioactive lipids, which include resolvins and protectins, are synthesized through specific enzymatic pathways and are potent signaling molecules, particularly in the context of inflammation resolution and neuroprotection. mdpi.com
The enzymatic oxidation of DHA by cyclooxygenases (COXs) and lipoxygenases (LOXs) initiates the synthesis of various docosanoids. mdpi.com These pathways are highly specific, leading to the generation of distinct families of mediators with unique biological functions.
The D-series resolvins (RvDs) are a prominent family of DHA-derived mediators. Their biosynthesis can proceed via two main routes. mdpi.com The primary pathway involves the lipoxygenase (LOX) mechanism, where 15-lipoxygenase (15-LOX) catalyzes the initial lipoxygenation of DHA at carbon 17 to produce 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA). nih.gov This intermediate is then reduced by peroxidases to form 17S-hydroxydocosahexaenoic acid (17S-HDHA). nih.gov Subsequent oxygenation by 5-LOX leads to the formation of the various D-series resolvins, such as RvD1 and RvD2. nih.govmdpi.com
An alternative pathway is triggered by aspirin, which acetylates cyclooxygenase-2 (COX-2). mdpi.com This modified enzyme converts DHA to 17R-HDHA, initiating the biosynthesis of the aspirin-triggered 17R D-series resolvins (AT-RvDs). nih.gov Both the 17S and 17R series of resolvins are potent regulators of inflammation. harvard.edu
| Pathway | Initiating Enzyme | Key Intermediate(s) | Resulting Resolvin Series | Reference |
|---|---|---|---|---|
| Lipoxygenase (LOX) Pathway | 15-Lipoxygenase (15-LOX) | 17S-HpDHA, 17S-HDHA | 17S D-series resolvins (e.g., RvD1-RvD6) | mdpi.comnih.govresearchgate.net |
| Aspirin-Triggered COX-2 Pathway | Aspirin-acetylated Cyclooxygenase-2 (COX-2) | 17R-hydroperoxy-DHA | 17R D-series resolvins (AT-RvDs) | mdpi.comnih.gov |
Protectins are another class of docosanoids derived from DHA, with Neuroprotectin D1 (NPD1) being a key member, particularly noted for its potent neuroprotective actions in the retina and brain. pnas.orgnih.gov The biosynthesis of NPD1 is initiated by a 15-lipoxygenase-like activity that converts DHA into the 17S-H(p)DHA intermediate. qiagen.compnas.org This intermediate is then enzymatically converted into a 16(17)-epoxide, which is subsequently hydrolyzed to form NPD1. qiagen.compnas.org
This pathway is crucial for cellular homeostasis and survival, especially in response to stressors like oxidative stress. nih.gov NPD1 signaling can inhibit pro-inflammatory gene expression and promote the expression of anti-apoptotic proteins, thereby protecting cells from damage. nih.gov The enzyme 15-LOX-1 has been specifically implicated in the synthesis of NPD1. nih.gov
Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| cis-4,7,10,13,16,19-Docosahexaenoic acid | DHA |
| Phosphatidylserine | PS |
| Akt (Protein Kinase B) | Akt |
| Raf-1 | Raf-1 |
| Protein Kinase C | PKC |
| Resolvins | Rv |
| 17S-hydroperoxydocosahexaenoic acid | 17S-HpDHA |
| 17S-hydroxydocosahexaenoic acid | 17S-HDHA |
| Protectins | PD |
| Neuroprotectin D1 | NPD1 |
| Lipoxygenase | LOX |
| Cyclooxygenase-2 | COX-2 |
| 15-Lipoxygenase | 15-LOX |
Docosanoid Biosynthesis Pathways
Maresins: Biosynthesis (e.g., via 12-Lipoxygenase Activity, 14-HDHA Intermediate)
Maresins represent a family of specialized pro-resolving mediators (SPMs) synthesized from docosahexaenoic acid (DHA), primarily by macrophages. themedicalbiochemistrypage.org The biosynthesis is a stereospecific enzymatic process initiated by the enzyme 12-lipoxygenase (12-LOX). plos.orgresearchgate.net This enzyme abstracts a hydrogen atom from DHA and facilitates the insertion of molecular oxygen, predominantly at the 14th carbon position, to form the intermediate 14(S)-hydroperoxydocosahexaenoic acid (14S-HpDHA). themedicalbiochemistrypage.orgnih.gov
The 14S-HpDHA intermediate is then further processed by 12-LOX, which catalyzes its dehydration to form a critical epoxide intermediate, 13S,14S-epoxy-maresin (13S,14S-epoxy-4Z,7Z,9E,11E,16Z,19Z-docosahexaenoic acid). plos.orgnih.govnih.gov This epoxide is the direct precursor to the maresin family. plos.org The final step involves the enzymatic hydrolysis of the 13S,14S-epoxy-maresin intermediate. This hydrolysis is carried out by enzymes such as soluble epoxide hydrolase (sEH), leading to the formation of dihydroxy-DHA products. themedicalbiochemistrypage.orgplos.orgnih.gov Depending on the site of hydrolytic cleavage, different maresins are formed. For example, hydrolysis can yield Maresin 1 (MaR1), identified as 7R,14S-dihydroxy-docosahexaenoic acid, or Maresin 2 (MaR2), identified as 13R,14S-dihydroxy-docosahexaenoic acid. themedicalbiochemistrypage.orgplos.orgnih.gov
Biological Roles of Docosahexaenoic Acid-Derived Specialized Pro-Resolving Mediators (SPMs) in Cellular Processes (e.g., Anti-inflammatory, Anti-apoptotic, Neuroprotective Actions)
Specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins, are a class of bioactive lipid mediators derived from DHA that actively orchestrate the resolution of inflammation. nih.govmdpi.com These molecules are not simply inflammation inhibitors; instead, they stimulate specific cellular processes that lead to the cessation of the inflammatory response and promote tissue healing. uniud.it SPMs exert their effects at very low concentrations, typically in the picomolar to nanomolar range, by binding to specific G protein-coupled receptors (GPCRs) on target cells like neutrophils, macrophages, and glial cells. nih.govmdpi.com
The biological actions of these DHA-derived mediators are pleiotropic and crucial for maintaining tissue homeostasis. nih.gov
Anti-inflammatory Actions : SPMs are potent regulators of leukocyte trafficking, effectively halting the infiltration of neutrophils to the site of inflammation. plos.org For instance, MaR2 has been shown to reduce neutrophil infiltration significantly in peritonitis models. plos.orgnih.gov They also shift macrophage polarization from a pro-inflammatory (M1) to a pro-resolving (M2) phenotype, which enhances the clearance of apoptotic cells and cellular debris (efferocytosis). nih.gov
Neuroprotective Actions : In the central nervous system, SPMs like Neuroprotectin D1 (NPD1) exhibit robust neuroprotective effects. nih.gov They are synthesized in response to stressors such as oxidative stress or ischemia-reperfusion injury. nih.gov Their protective mechanisms include the suppression of pro-inflammatory gene expression and the induction of anti-apoptotic proteins, thereby protecting neurons from cell death. nih.govnih.gov Studies have shown that SPMs can inhibit glial cell activation, a key component of neuroinflammation. frontiersin.org
Anti-apoptotic Actions : A key function of SPMs is the promotion of cell survival by inhibiting apoptosis. nih.gov Neuroprotectin D1, for example, activates a neuroprotective gene-expression program that includes members of the Bcl-2 family of anti-apoptotic proteins. nih.gov This action is critical in protecting retinal pigment epithelial cells and neurons from oxidative stress-induced cell death. nih.govnih.gov
Table 1: Summary of Biological Roles of DHA-Derived SPMs
| SPM Family | Key Members | Primary Biological Actions | Cellular Processes Modulated |
|---|---|---|---|
| Maresins | MaR1, MaR2 | Anti-inflammatory, Pro-resolving, Analgesic | Reduces neutrophil infiltration, enhances macrophage phagocytosis and efferocytosis, down-regulates NF-κB. themedicalbiochemistrypage.orgnih.gov |
| Protectins | Neuroprotectin D1 (NPD1) | Neuroprotective, Anti-inflammatory, Anti-apoptotic | Suppresses pro-inflammatory cytokine release, inhibits glial activation, induces anti-apoptotic proteins (e.g., Bcl-2). nih.govnih.govfrontiersin.org |
| Resolvins | D-series Resolvins (RvD1-RvD6) | Anti-inflammatory, Pro-resolving, Neuroprotective | Inhibit neutrophil trafficking, stimulate macrophage-mediated clearance of debris, reduce inflammatory pain. nih.govuniud.itfrontiersin.org |
Other Bioactive Docosahexaenoic Acid Metabolites
Elovanoids: Biosynthesis and Antioxidant Effects
Elovanoids (ELVs) are a novel class of lipid mediators synthesized from very-long-chain polyunsaturated fatty acids (VLC-PUFAs, ≥C28). researchgate.net The biosynthesis is initiated by the enzyme ELOVL4 (Elongation of Very Long Chain Fatty Acids-4), which is highly expressed in photoreceptor cells. researchgate.netresearchgate.net ELOVL4 elongates DHA to produce VLC-PUFAs, such as those with 32 or 34 carbon atoms (e.g., 32:6n-3, 34:6n-3). researchgate.net These VLC-PUFAs are then released from membrane phospholipids, likely by phospholipase A1, and subsequently oxygenated to form elovanoids. researchgate.netnih.gov ELVs are dihydroxy-VLC-PUFA derivatives that have demonstrated potent cytoprotective and pro-homeostatic activities, particularly in retinal cells. researchgate.netnih.gov A key biological function of elovanoids is their ability to counteract cellular stress. They enhance the expression of pro-survival proteins in cells subjected to uncompensated oxidative stress, thereby protecting retinal pigment epithelial cells and, consequently, photoreceptor integrity. researchgate.netnih.gov
Synaptamide: Biosynthesis, Receptor Binding (e.g., GPR110/ADGRF1), and Neurodevelopmental Effects
Synaptamide, or N-docosahexaenoylethanolamine, is an endogenous ethanolamide metabolite of DHA. repec.orgnih.gov It acts as a potent signaling molecule in the brain, promoting neurogenesis, neuritogenesis (neurite outgrowth), and synaptogenesis. nih.govumn.edu The biological effects of synaptamide are mediated through its specific binding to the orphan G-protein coupled receptor 110 (GPR110), also known as Adhesion G Protein-Coupled Receptor F1 (ADGRF1). repec.orgnih.gov Synaptamide is the first identified small-molecule endogenous ligand for an adhesion GPCR. nih.gov
Binding of synaptamide to the GPCR-autoproteolysis-inducing (GAIN) domain of GPR110 activates the receptor. nih.govresearchgate.net This activation triggers a Gαs-coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) levels. nih.gov The rise in cAMP subsequently activates downstream pathways, including the phosphorylation of cAMP-response element-binding protein (CREB), which is a transcription factor crucial for neuronal development and function. nih.govresearchgate.net The synaptamide-GPR110 signaling axis is highly expressed in the fetal brain and plays a critical role in brain development and cognitive function. repec.orgnih.govumn.edu
Carboxyethylpyrrole (CEP): Formation via Oxidative Processes and Receptor Ligand Activity (e.g., TLRs, Scavenger Receptors)
Carboxyethylpyrroles (CEPs) are bioactive products formed from the non-enzymatic, free-radical-induced oxidation of DHA. nih.govnih.gov Unlike the enzymatically produced SPMs, CEPs are markers of oxidative stress. researchgate.net The oxidation of DHA leads to fragmentation and the creation of reactive aldehyde fragments, which can then covalently bind to the primary amino groups of lysyl residues in proteins or to ethanolamine phospholipids, forming CEP adducts. nih.govnih.govcase.edu Because DHA is the only common polyunsaturated fatty acid that can generate CEPs, these adducts are specific biomarkers for DHA oxidation. case.edusemanticscholar.org
CEP-modified proteins and lipids are recognized by the immune system and can act as ligands for various receptors, thereby triggering inflammatory and angiogenic responses. Evidence suggests that CEP adducts can activate inflammatory pathways through Toll-like receptor 2 (TLR2), leading to neovascularization. nih.gov Furthermore, CEPs are involved in chronic inflammation and are cleared via receptor-mediated processes, potentially involving scavenger receptors on macrophages. nih.govnih.gov The accumulation of CEP adducts has been implicated in the pathology of age-related macular degeneration (AMD). nih.govresearchgate.net
Cross-talk with Key Intracellular Signaling Cascades (e.g., Nrf2, NF-κB, AMPK, CREB, BDNF-TrKB)
DHA and its diverse metabolites exert their biological effects by modulating a complex network of intracellular signaling cascades. This cross-talk allows for the fine-tuning of cellular responses to stress, inflammation, and developmental cues.
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) : This transcription factor is a master regulator of the pro-inflammatory response. Many DHA-derived SPMs, such as Maresin 1, exert their potent anti-inflammatory effects by inhibiting the NF-κB pathway. themedicalbiochemistrypage.org This inhibition prevents the transcription of pro-inflammatory cytokines and other mediators, thus contributing to the resolution of inflammation. nih.gov
Nrf2 (Nuclear factor erythroid 2-related factor 2) : Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. There is significant crosstalk between the Nrf2 and NF-κB pathways, often in a reciprocal, inhibitory manner. nih.govfrontiersin.org Activation of the Nrf2 pathway can suppress NF-κB-mediated inflammation. nih.gov While direct modulation by DHA metabolites is still under investigation, by reducing oxidative stress, these compounds can indirectly favor Nrf2-mediated antioxidant responses over NF-κB-driven inflammation. frontiersin.orgnih.gov
AMPK (AMP-activated protein kinase) : As a central sensor of cellular energy status, AMPK activation is increasingly linked to the suppression of inflammation and oxidative stress. nih.gov There is emerging evidence of crosstalk between the AMPK and Nrf2 signaling pathways. nih.gov Activation of AMPK can lead to the activation of Nrf2, suggesting a link between cellular energy homeostasis and antioxidant defense.
CREB (cAMP response element-binding protein) : This transcription factor is vital for neuronal plasticity, survival, and learning and memory. mdpi.com The DHA metabolite synaptamide directly activates CREB through the GPR110/cAMP pathway. nih.govresearchgate.net This activation is a key mechanism for synaptamide's neurodevelopmental effects.
BDNF-TrKB (Brain-Derived Neurotrophic Factor - Tropomyosin receptor kinase B) : The BDNF-TrkB pathway is a critical neurotrophic signaling cascade that also leads to the activation of CREB. mdpi.comresearchgate.net This pathway is essential for neuronal survival, growth, and synaptic function. The activation of CREB by both synaptamide and the BDNF pathway highlights a convergence point in signaling networks that promote neuronal health and development. mdpi.com
Table 2: Interaction of DHA Metabolites with Intracellular Signaling Cascades
| Signaling Pathway | Function | Interaction with DHA/Metabolites | Outcome |
|---|---|---|---|
| NF-κB | Pro-inflammatory gene transcription | Inhibited by SPMs (e.g., Maresin 1). themedicalbiochemistrypage.org | Resolution of inflammation. |
| Nrf2 | Antioxidant/Cytoprotective gene transcription | Potential for indirect activation by reducing oxidative stress; crosstalk with NF-κB and AMPK. nih.govnih.gov | Enhanced cellular defense against oxidative stress. |
| AMPK | Cellular energy sensor, anti-inflammatory | Crosstalk with Nrf2 pathway. nih.gov | Links energy status to anti-inflammatory and antioxidant responses. |
| CREB | Neuronal survival, plasticity, memory | Activated by Synaptamide via GPR110/cAMP pathway. nih.govresearchgate.net | Promotion of neurogenesis and synaptogenesis. |
| BDNF-TrkB | Neurotrophic signaling, neuronal survival | Converges with DHA metabolite pathways via CREB activation. mdpi.com | Supports neuronal development and function. |
Table 3: List of Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | DHA |
| 14(S)-hydroperoxydocosahexaenoic acid | 14S-HpDHA |
| 13S,14S-epoxy-4Z,7Z,9E,11E,16Z,19Z-docosahexaenoic acid | 13S,14S-epoxy-maresin |
| 7R,14S-dihydroxy-docosahexaenoic acid | Maresin 1 (MaR1) |
| 13R,14S-dihydroxy-docosahexaenoic acid | Maresin 2 (MaR2) |
| Neuroprotectin D1 | NPD1 |
| N-docosahexaenoylethanolamine | Synaptamide |
| Carboxyethylpyrrole | CEP |
| cyclic AMP | cAMP |
| Arachidonic acid | AA |
| Eicosapentaenoic acid | EPA |
| Lipoxin A4 | LXA4 |
| Resolvin D1 | RvD1 |
| Resolvin D2 | RvD2 |
| Resolvin E1 | RvE1 |
| 4-hydroxy-2-nonenal | HNE |
| 2-(ω-carboxypropyl)pyrrole | CPP |
Docosahexaenoic Acid and Gene Expression Regulation
Transcriptional Modulation by Docosahexaenoic Acid
DHA can be considered a significant transcriptional regulator, capable of altering the activity of nuclear receptors and other transcription factors that govern the expression of genes involved in numerous metabolic and cellular pathways.
DHA and its metabolites can bind to and modulate the activity of several key transcription factors, leading to significant changes in the cellular transcriptome.
Peroxisome Proliferator-Activated Receptor-alpha (PPAR-alpha) : DHA is a known ligand and activator of PPAR-alpha, a nuclear receptor that plays a central role in the regulation of lipid metabolism. ahajournals.org Activation of PPAR-alpha by DHA in intestinal epithelial cells leads to an increase in the expression of genes involved in fatty acid oxidation. nih.gov This, in turn, can reduce the secretion of triglycerides and apolipoprotein B from these cells, contributing to an attenuation of postprandial hyperlipidemia. nih.gov In vascular smooth muscle cells, DHA has been shown to induce apoptosis through a pathway that is dependent on p38 mitogen-activated protein kinase and involves the activation of PPAR-alpha. ahajournals.org
Retinoid X Receptor (RXR) : DHA has been identified as an endogenous ligand for the Retinoid X Receptor (RXR), a nuclear receptor that forms heterodimers with many other receptors, including PPARs. nih.govmdpi.com This positions RXR as a central point for mediating DHA's effects. DHA selectively activates all three RXR isoforms without activating related receptors like the retinoic acid receptor (RAR). rndsystems.com The neuroprotective effects of DHA in retina photoreceptors, for instance, require the activation of RXRs. nih.gov Furthermore, RXR agonists can mimic the protective effects of DHA against oxidative stress-induced apoptosis in these cells, highlighting the critical role of this signaling pathway. nih.govnih.gov
Hes1 (Hairy and enhancer of split-1) : In the context of neurogenesis, DHA influences the expression of basic helix-loop-helix (bHLH) transcription factors. Research on neural stem cells (NSCs) has shown that DHA treatment significantly decreases the expression levels of Hes1 mRNA and protein. nih.gov Hes1 is a transcriptional repressor that inhibits neuronal differentiation and promotes the proliferation of neural stem cells. frontiersin.orgnih.gov By downregulating Hes1, DHA helps to shift the balance from proliferation towards differentiation. nih.govfrontiersin.org
NeuroD : Conversely, DHA treatment has been found to increase the mRNA expression of NeuroD in NSCs. nih.gov NeuroD is another bHLH transcription factor, but it acts as a neuronal differentiation factor. frontiersin.org The coordinate downregulation of the repressor Hes1 and upregulation of the activator NeuroD demonstrates a key mechanism by which DHA promotes the differentiation of NSCs into mature neurons. nih.gov
SREBP1 (Sterol Regulatory Element-Binding Protein 1) : DHA plays a crucial role in suppressing the expression of genes involved in lipogenesis. It achieves this, in part, by inhibiting the activity of SREBP1, a major transcription factor that controls the synthesis of fatty acids and triglycerides. gavinpublishers.comwikipedia.org Polyunsaturated fatty acids reduce the amount of the mature, nuclear form of SREBP-1, which is the active form of the protein. elsevierpure.com This leads to a coordinated suppression of SREBP-1's target lipogenic genes, such as fatty acid synthase. elsevierpure.comresearchgate.net
Table 1: Influence of Docosahexaenoic Acid on Transcription Factor Activity
| Transcription Factor | Primary Family | Effect of DHA | Downstream Consequence |
|---|---|---|---|
| PPAR-alpha | Nuclear Receptor | Activation / Agonism ahajournals.orgnih.gov | Increased fatty acid oxidation; induction of apoptosis in certain cells. ahajournals.orgnih.gov |
| Retinoid X Receptor (RXR) | Nuclear Receptor | Activation / Agonism nih.govrndsystems.com | Mediates neuroprotection; heterodimerization with other receptors to control gene networks. nih.govnih.gov |
| Hes1 | bHLH Repressor | Decreased mRNA and protein expression nih.gov | Promotes neuronal differentiation by reducing inhibition. nih.govfrontiersin.org |
| NeuroD | bHLH Activator | Increased mRNA expression nih.gov | Promotes neuronal differentiation. nih.govfrontiersin.org |
| SREBP1 | bHLH-Leucine Zipper | Suppression of mature form elsevierpure.com | Decreased expression of genes for fatty acid and triglyceride synthesis. elsevierpure.comresearchgate.net |
The modulation of transcription factors by DHA results in broad changes to gene expression profiles, impacting distinct cellular pathways.
Lipid Metabolism Genes : DHA orchestrates a significant shift in the expression of genes related to lipid metabolism. Through the activation of PPAR-alpha, it upregulates genes involved in fatty acid catabolism in the liver and small intestine. nih.gov Concurrently, by suppressing the maturation of SREBP1, it downregulates the expression of key lipogenic enzymes, including fatty acid synthase and acetyl-CoA carboxylase. elsevierpure.com Furthermore, studies using single-cell RNA sequencing have shown that DHA can suppress the expression of genes involved in cholesterol synthesis, such as Cyp51, Hmgcs1, and Fdps.
Synaptic Proteins : In the nervous system, DHA is crucial for synaptic plasticity and function. It promotes synaptogenesis and enhances the expression of important synaptic proteins. Studies in rat hippocampal neurons have demonstrated that DHA increases the expression of synapsin and glutamate (B1630785) receptors. This effect is linked to improved cognitive function and is partly mediated by Brain-Derived Neurotrophic Factor (BDNF), whose expression can be influenced by DHA.
Docosahexaenoic Acid in Specialized Cell and Tissue Functions: Mechanistic Studies
Neuronal Development and Function
DHA is highly concentrated in the gray matter of the brain and plays a critical role in neuronal growth, differentiation, and function. encyclopedia.pubnih.gov It constitutes a significant portion of the phospholipids (B1166683) in synaptic membranes, influencing membrane fluidity and the function of embedded proteins. encyclopedia.pubtandfonline.com
Role in Neurogenesis and Synaptogenesis
DHA is essential for the fundamental processes of neuronal development, including the formation of new neurons (neurogenesis) and the creation of synapses (synaptogenesis). nih.govmdpi.com In vitro studies using embryonic hippocampal cultures have demonstrated that DHA supplementation actively promotes the growth of neurites, the projections from a neuron that develop into axons and dendrites. nih.govnih.gov This is accompanied by an increase in the formation of synapsin puncta, which are indicative of new synapse formation. nih.govnih.gov Conversely, a deficiency in DHA has been shown to inhibit neurite outgrowth and synaptogenesis in developing hippocampal neurons. nih.govnih.gov
The compound facilitates these processes by being incorporated into neuronal membranes, which is crucial for neurite outgrowth and the formation of new neural connections. nih.gov A key metabolite, N-docosahexaenoylethanolamide (DEA), also known as "synaptamide," is a potent mediator of these synaptogenic actions, stimulating neurite growth at concentrations significantly lower than DHA itself. nih.govnih.gov
Table 1: Effects of cis-4,7,10,13,16,19-Docosahexaenoic Acid on Neurogenesis and Synaptogenesis
| Parameter | Effect of Supplementation | Effect of Deficiency | Supporting Mechanisms |
|---|---|---|---|
| Neurite Growth | Promoted nih.govnih.gov | Inhibited nih.govnih.gov | Incorporation into neuronal membranes nih.gov |
| Synaptogenesis | Increased nih.govnih.govnih.gov | Inhibited nih.govnih.gov | Enhanced formation of synapsin puncta nih.govnih.gov |
| Synaptic Proteins | Expression increased nih.govnih.gov | Expression decreased nih.govnih.gov | Upregulation of synapsins and glutamate (B1630785) receptors nih.govnih.gov |
| Neuronal Migration | Involved in the process mdpi.com | --- | Structural role in developing neuronal membranes mdpi.com |
Modulation of Neurotransmitter Systems and Synaptic Transmission
DHA significantly influences the function of various neurotransmitter systems and the efficiency of synaptic transmission. ocl-journal.org Research has shown that DHA enhances glutamatergic synaptic activity, which is a primary mode of excitatory signaling in the brain. nih.govnih.gov In DHA-supplemented neurons, there is a notable increase in spontaneous synaptic activity. nih.govnih.gov This is linked to an increased expression of both pre- and post-synaptic proteins, including synapsins and subunits of glutamate receptors like N-methyl-D-aspartic acid (NMDA) and α-amino-3-hydroxy-5-methylisoxazole (AMPA) receptors. nih.govnih.gov
Furthermore, DHA facilitates the formation of the v-SNARE/t-SNARE complex, a critical step for the fusion of synaptic vesicles with the plasma membrane, which enables the release of neurotransmitters. nih.gov A deficiency in DHA during development can lead to significant alterations in neurotransmitter release, affecting systems such as dopamine, serotonin, and acetylcholine in brain regions crucial for learning and memory. ocl-journal.org
Table 2: Modulation of Neurotransmitter Systems by this compound
| Neurotransmitter System | Effect of DHA | Mechanism |
|---|---|---|
| Glutamate | Enhanced synaptic activity nih.govnih.gov | Increased expression of NMDA and AMPA receptor subunits nih.govnih.gov |
| Dopamine | Modulates synaptic neurotransmission and plasticity nih.govocl-journal.org | Influences vesicular pools and receptor regulation nih.govocl-journal.org |
| Serotonin (5-HT) | Affects vesicular pools and synaptic levels nih.govocl-journal.org | Alters cerebral receptors in specific brain areas nih.govocl-journal.org |
| Acetylcholine | Influences release in key cerebral areas ocl-journal.org | Dysregulation of reciprocal functional interactions with monoaminergic pathways ocl-journal.org |
Neuroprotective Mechanisms (e.g., Against Oxidative Stress, Apoptosis, Amyloidogenesis)
DHA exhibits robust neuroprotective properties through multiple mechanisms. It plays a crucial role in protecting neurons from oxidative stress, a condition characterized by an imbalance of reactive oxygen species that can lead to cellular damage. nih.gov DHA and its derivatives upregulate the expression and activity of cellular antioxidant proteins, thereby strengthening the brain's defense against oxidative damage. nih.gov
In addition to its antioxidant role, DHA and its metabolite, neuroprotectin D1 (NPD1), have demonstrated anti-apoptotic effects. nih.govnih.gov They promote the expression of anti-apoptotic proteins from the Bcl-2 family, which helps to prevent programmed cell death in response to noxious stimuli. nih.gov This is a critical factor for the survival of terminally differentiated nerve cells. nih.gov
Furthermore, DHA has been shown to counteract amyloidogenesis, a key pathological process in Alzheimer's disease. It can reduce the production of amyloid-β (Aβ) peptides, which are the main component of the amyloid plaques found in the brains of Alzheimer's patients. tandfonline.commpbio.com The derivative NPD1 can shift the processing of amyloid precursor protein (βAPP) towards a non-amyloidogenic, neurotrophic pathway, further reducing the amyloid burden. nih.gov
Table 3: Neuroprotective Mechanisms of this compound
| Protective Mechanism | Key Actions | Mediators |
|---|---|---|
| Against Oxidative Stress | Upregulates cellular antioxidant proteins nih.gov | Glutathione and thioredoxin antioxidant systems nih.gov |
| Against Apoptosis | Increases expression of anti-apoptotic Bcl-2 family proteins nih.gov | DHA and Neuroprotectin D1 (NPD1) nih.govnih.gov |
| Against Amyloidogenesis | Reduces amyloid-β production and inhibits fibrillation tandfonline.commpbio.com | Shifts βAPP processing to a non-amyloidogenic pathway nih.gov |
Mechanisms Underlying Neuronal Plasticity
Neuronal plasticity, the ability of the brain to reorganize itself by forming new neural connections, is fundamentally supported by DHA. A crucial cellular mechanism underlying learning and memory is long-term potentiation (LTP), and studies have shown that a deficiency in DHA during development impairs LTP in the hippocampus. nih.govnih.gov
DHA enhances synaptic plasticity by increasing the expression of synaptic proteins and the density of dendritic spines, which are small protrusions from a neuron's dendrite that typically receive input from a single axon at the synapse. nih.gov It also facilitates use-dependent synaptic plasticity by increasing the expression of proteins encoded by immediate early response genes. researchgate.net One of the proposed mechanisms for this is the promotion of phosphatidylserine (B164497) (PS) synthesis, a key phospholipid in neuronal membranes that influences PS-dependent signaling and protein function, thereby improving synaptic functions. mdpi.com An impaired ability to synthesize DHA leads to altered expression of key neuronal plasticity markers, including brain-derived neurotrophic factor (BDNF), Egr-1, and Arc1. nih.gov
Retinal Phototransduction and Ocular Cell Biology
DHA is essential for visual function, being the most abundant polyunsaturated fatty acid in the retina. nih.gov
Structural Integration in Photoreceptor Outer Segment Membranes
The outer segments of photoreceptor cells in the retina have the highest concentration of DHA in the body, where it can account for up to 50% of the total fatty acids in the phospholipid membranes of the retinal discs. dhaomega3.org This high concentration is critical for the proper structure and function of these specialized membranes where phototransduction—the process of converting light into electrical signals—is initiated. arvojournals.org
Table 4: Role of this compound in Photoreceptor Membranes
| Feature | Description | Functional Implication |
|---|---|---|
| Concentration | Accounts for ~50% of fatty acids in photoreceptor outer segment membranes dhaomega3.org | Essential for the specialized function of the retina nih.gov |
| Structural Role | Maintains correct disc morphology and organization nih.gov | Supports the structural integrity required for phototransduction nih.gov |
| Biophysical Properties | Imparts high fluidity and flexibility to membranes nih.govdhaomega3.org | Facilitates rapid conformational changes in rhodopsin dhaomega3.org |
| Functional Role | Supports optimal rhodopsin function dhaomega3.orgarvojournals.org | Enables a faster and more efficient response to light stimulation dhaomega3.org |
Impact on Rhodopsin Function and Regeneration Cycle
This compound (DHA) is a critical component of photoreceptor cell membranes, where it plays a significant role in the function and regeneration of rhodopsin, the primary light-sensing molecule in the retina. The unique molecular structure of DHA, with its six double bonds, imparts a high degree of fluidity and flexibility to the photoreceptor disc membranes. This environment is crucial for the conformational changes that rhodopsin undergoes during the visual cycle.
Research has shown that DHA-containing phospholipids directly interact with rhodopsin, influencing its transition to the active metarhodopsin II (MII) state upon light absorption. researchgate.net The presence of DHA in the membrane enhances the formation of MII, a key step in initiating the phototransduction cascade. researchgate.net Furthermore, the lipid environment rich in DHA, characteristic of the disc membranes, facilitates the regeneration of rhodopsin. After bleaching by light, the apo-protein opsin must recombine with 11-cis-retinal to form a new, light-sensitive rhodopsin molecule. Studies have indicated that rhodopsin regeneration occurs more efficiently in a high-DHA environment. nih.gov In contrast, membranes with lower levels of DHA and higher levels of cholesterol, such as the plasma membrane of the rod outer segment, exhibit slower rhodopsin regeneration. nih.gov
Interactive Data Table: Impact of DHA on Rhodopsin
| Feature | Effect of High DHA Environment | Effect of Low DHA Environment |
| Rhodopsin Activation (MII formation) | Enhanced | Reduced |
| Rhodopsin Regeneration Rate | Faster | Slower |
| Rhodopsin Density in Disc Membranes | Normal | Increased (compensatory) |
| Overall Visual Function | Optimal | Impaired |
Retinal Cell Signaling Mechanisms in Phototransduction
The role of this compound in retinal cell signaling extends beyond its influence on rhodopsin. It is a key player in the intricate mechanisms of phototransduction, the process by which light is converted into an electrical signal. The high concentration of DHA in photoreceptor membranes is not merely structural but is fundamental to the electrical activity of these cells. mdpi.com
One of the critical steps in phototransduction is the coupling of activated rhodopsin (MII) to the G protein, transducin. This interaction initiates an amplification cascade that ultimately leads to the closure of cyclic nucleotide-gated channels and hyperpolarization of the photoreceptor cell. Studies utilizing reconstituted membrane systems have demonstrated that DHA-containing bilayers significantly enhance the rate of coupling between MII and transducin. researchgate.net This suggests that the unique biophysical properties conferred by DHA create an optimal environment for protein-protein interactions essential for efficient signal amplification.
A novel hypothesis proposes that DHA may act as a photon-electron transducer in visual reception. mdpi.com According to this model, the energy from the light-induced isomerization of retinal is absorbed by the π-electrons of DHA. This energized electron is then transmitted, contributing to the electrical signal and preserving the fidelity of the original light wavelength. mdpi.com This proposed mechanism would explain the exceptionally high and conserved concentration of DHA in the photoreceptor membranes adjacent to rhodopsin. mdpi.com Furthermore, electroretinogram (ERG) studies have shown that a decrease in membrane DHA levels leads to abnormal electrical activity in the retina, supporting the indispensable role of DHA in the electrical aspects of phototransduction. mdpi.com
Mechanisms of Protection Against Retinal Oxidative Damage (e.g., in Retinal Pigment Epithelium Cells, Role of Deuterated Docosahexaenoic Acid)
The retina, with its high concentration of polyunsaturated fatty acids and exposure to light, is particularly vulnerable to oxidative damage. This compound plays a dual role in this context; while its double bonds are susceptible to oxidation, it also serves as a precursor to protective molecules. A key mechanism to mitigate oxidative damage involves the strategic modification of the DHA molecule itself through deuteration.
Deuterated DHA (D-DHA), in which hydrogen atoms at the oxidation-prone bis-allylic sites are replaced with deuterium (B1214612), has shown significant protective effects against retinal oxidative stress. This isotopic substitution makes the C-D bond stronger than the C-H bond, thereby inhibiting the initial step of lipid peroxidation, which is the abstraction of a hydrogen atom. researchgate.net Research has demonstrated that D-DHA can protect retinal pigment epithelium (RPE) cells from oxidative damage. wikipedia.org In mouse models of iron-induced retinal degeneration, a condition that promotes oxidative stress, dietary supplementation with D-DHA provided nearly complete protection against retinal degeneration and the formation of toxic oxidation products like carboxyethylpyrrole (CEP) adducts. researchgate.netmdpi.com
Furthermore, D-DHA has been shown to be effective against light-induced retinal degeneration. nih.gov In animal studies, rats fed a D-DHA diet exhibited preserved retinal function and structure after exposure to bright light stress, with significantly lower levels of lipid peroxidation markers such as 4-Hydroxynonenal (4-HHE) and CEP compared to those on a standard DHA diet. nih.gov The protective mechanism of D-DHA lies in its ability to inhibit non-enzymatic lipid peroxidation without interfering with the enzymatic conversion of DHA into beneficial signaling molecules. wikipedia.org This targeted approach offers a promising strategy for protecting the retina from oxidative damage implicated in various retinal diseases.
Interactive Data Table: Protective Effects of Deuterated DHA
| Condition | Effect of Natural DHA (H-DHA) | Effect of Deuterated DHA (D-DHA) |
| Iron-Induced Oxidative Stress | Retinal degeneration, formation of CEP adducts | Nearly complete protection against degeneration, no CEP formation researchgate.netmdpi.com |
| Light-Induced Retinal Degeneration | Significant loss of photoreceptors, high levels of 4-HHE and CEP | Preservation of retinal structure and function, low levels of 4-HHE and CEP nih.gov |
| Lipid Peroxidation | Susceptible | Resistant at deuterated sites wikipedia.org |
| Enzymatic Conversion | Normal | Unaffected wikipedia.org |
Immune Cell Function and Resolution of Inflammation
Cellular Mechanisms of Specialized Pro-Resolving Mediator Actions
This compound is the precursor to a superfamily of potent signaling molecules known as Specialized Pro-Resolving Mediators (SPMs), which actively orchestrate the resolution of inflammation. These include the D-series resolvins (RvD1-RvD6), protectins (PD1/NPD1), and maresins (MaR1, MaR2). nih.govnih.gov The cellular actions of these SPMs are mediated through specific G protein-coupled receptors (GPCRs) expressed on various immune cells. nih.gov
For instance, Resolvin D1 (RvD1) is known to activate the GPR32 receptor, which is expressed on human neutrophils and macrophages. nih.gov This receptor engagement triggers intracellular signaling cascades that lead to the pro-resolving functions of RvD1. Similarly, Resolvin D2 (RvD2) acts through the GPR18 receptor to control phagocyte functions. nih.gov The binding of SPMs to their respective receptors initiates a series of events that counter-regulate pro-inflammatory pathways and promote a return to homeostasis.
The concept of "lipid mediator class switching" is central to the action of SPMs. elevatedhealthcare.ca During the onset of inflammation, pro-inflammatory lipid mediators like prostaglandins and leukotrienes are produced. As inflammation progresses, the synthesis shifts towards the production of SPMs. This switch is an active process that signals the transition from the inflammatory phase to the resolution phase. elevatedhealthcare.ca The actions of SPMs are pleiotropic and include inhibiting the further influx of neutrophils to the site of inflammation, stimulating the clearance of apoptotic cells and debris, and promoting tissue repair. mdpi.com
Modulation of Inflammatory Cell Responses (e.g., Neutrophil Clearance, Cytokine Production)
The modulation of inflammatory cell responses by this compound and its derived Specialized Pro-Resolving Mediators (SPMs) is a cornerstone of their pro-resolving function. A primary target of SPM action is the neutrophil, a key player in the acute inflammatory response. SPMs have been shown to inhibit the migration of neutrophils into inflamed tissues. wikipedia.org They also limit the release of pro-inflammatory and tissue-damaging substances from neutrophils, such as reactive oxygen species and granular enzymes. wikipedia.org
A crucial aspect of inflammation resolution is the timely and efficient removal of apoptotic neutrophils, a process known as efferocytosis. DHA has been shown to potentiate efferocytosis. frontiersin.org By enhancing the clearance of dead and dying neutrophils by macrophages, DHA and its metabolites prevent the secondary necrosis of these cells and the subsequent release of their pro-inflammatory contents. Furthermore, studies have indicated that DHA supplementation can lead to a decrease in the number of circulating neutrophils. researchgate.net
Advanced Research Methodologies and Analytical Approaches for Docosahexaenoic Acid Studies
Lipidomics and Metabolomics in Docosahexaenoic Acid Research
Lipidomics and metabolomics have revolutionized the study of DHA by enabling the comprehensive analysis of its molecular species and metabolic products. These powerful platforms allow for both the identification and quantification of a wide array of lipid molecules within complex biological samples, providing valuable insights into the metabolic fate and functional significance of DHA. creative-proteomics.commetabolomicscentre.camdpi.com
Molecular Species Analysis: The specific composition of fatty acids within a lipid molecule can significantly influence its function. Molecular species analysis focuses on identifying the exact pairing of fatty acids in complex lipids, such as phospholipids (B1166683) and triacylglycerols. In the context of DHA, this analysis reveals how it is incorporated into different lipid backbones alongside other fatty acids. For instance, studies have shown that in the brain, DHA is frequently paired with saturated fatty acids like palmitic acid (16:0) and stearic acid (18:0) in phospholipids. pnas.org The relative abundance of these DHA-containing molecular species can vary between different tissues and organisms. pnas.orgresearchgate.net Liquid chromatography-mass spectrometry (LC-MS) is a key technique for this type of analysis, capable of identifying and quantifying numerous DHA-containing triacylglycerol and phospholipid species in various samples, from milk to cell membranes. researchgate.netnih.govnih.gov
Targeted Profiling: Targeted lipidomics and metabolomics focus on the quantitative analysis of a predefined set of molecules. This approach is particularly useful for investigating the impact of DHA on specific metabolic pathways. For example, targeted analysis has been employed to study the effect of DHA supplementation on the endocannabinoid system, revealing changes in the levels of DHA-derived endocannabinoids like docosahexaenoyl ethanolamide (DHEA). nih.gov Furthermore, targeted profiling can track the conversion of DHA into various bioactive oxygenated metabolites, such as F4-neuroprostanes, which have been linked to the prevention of atherosclerosis. nih.gov This methodology allows researchers to connect dietary intake of DHA with specific metabolic shifts and potential health outcomes. elsevierpure.commdpi.com
| Analytical Approach | Description | Key Findings in DHA Research | Relevant Techniques |
| Molecular Species Analysis | Identification and quantification of the specific fatty acid composition of individual lipid molecules. | DHA is commonly found alongside saturated fatty acids in brain phospholipids. pnas.org The distribution of DHA-containing molecular species varies across different lipid classes and biological samples. nih.govnih.gov | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Targeted Profiling | Quantitative measurement of a specific, predefined set of metabolites. | DHA supplementation alters the profile of endocannabinoid-related lipids. nih.gov Specific peroxidized metabolites of DHA, like F4-neuroprostanes, are correlated with its anti-atherogenic effects. nih.gov | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) researchgate.netresearchgate.net |
Biophysical and Spectroscopic Techniques for Membrane Characterization
The incorporation of DHA into cell membranes significantly alters their physical properties, which in turn affects membrane function. researchgate.net Biophysical and spectroscopic techniques are indispensable for characterizing these changes at a molecular level.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state 2H NMR spectroscopy is a powerful, non-invasive technique used to study the molecular organization and dynamics of lipid bilayers. nih.gov By selectively deuterating specific lipids, researchers can gain detailed information about acyl chain order, membrane thickness, and the behavior of different lipid domains. nih.govnih.gov Studies using 2H NMR have demonstrated that DHA-containing phospholipids increase the disorder in the central region of the membrane, which can influence the function of integral membrane proteins. nih.gov This technique has also been instrumental in showing how DHA can enhance the segregation of lipids into distinct domains, a process that is crucial for various cellular functions. nih.gov Furthermore, high-resolution proton NMR (1H-NMR) can be used for the quantitative determination of DHA in oil samples. researchgate.net
Neutron Scattering: Neutron scattering techniques, including small-angle neutron scattering (SANS), provide valuable information about the structure and dynamics of lipid membranes on length scales ranging from angstroms to hundreds of nanometers. nih.govmdpi.com A key advantage of neutron scattering is the ability to use deuterium (B1214612) labeling to create contrast between different components of a membrane, such as lipids and proteins, without significantly altering their physical properties. nih.govfrontiersin.org This allows for the detailed characterization of membrane thickness, lipid packing, and the collective motions of the bilayer. ornl.gov While not exclusively used for DHA, the principles of neutron scattering are highly applicable to understanding how this unique fatty acid influences the broader structural and dynamic properties of cell membranes. youtube.com
Other spectroscopic techniques like electron paramagnetic resonance (EPR) and X-ray diffraction have also been employed to investigate the effects of DHA on membrane properties, providing complementary information on membrane fluidity and phase behavior. mdpi.comosti.gov These biophysical approaches are critical for building a comprehensive picture of how DHA modulates the physical environment of the cell membrane, which is fundamental to its biological roles. nih.gov
| Technique | Principle | Information Gained in DHA Research |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics. | Elucidates the effects of DHA on acyl chain order, membrane thickness, and the formation of lipid domains. nih.govnih.govresearchgate.net |
| Neutron Scattering | Utilizes the scattering of neutrons by atomic nuclei to probe the structure and dynamics of materials. | Characterizes the overall structure, thickness, and collective motions of DHA-containing membranes. nih.govornl.gov |
Genetic and Epigenetic Analysis Technologies
The influence of DHA extends to the regulation of gene expression, which can be investigated through a variety of advanced molecular biology techniques. These technologies help to unravel the mechanisms by which DHA impacts cellular function at the genetic and epigenetic levels.
RNA-seq: RNA sequencing (RNA-seq) is a high-throughput sequencing technology that provides a comprehensive snapshot of the transcriptome, the complete set of RNA transcripts in a cell or tissue. In DHA research, RNA-seq is used to identify genes and signaling pathways that are transcriptionally regulated by DHA. For example, studies have shown that DHA can suppress the expression of pro-inflammatory genes in macrophages and alter the expression of genes involved in calcium signaling. frontiersin.orgnih.govnih.gov This technology has been instrumental in revealing the widespread effects of DHA on gene expression networks related to inflammation, metabolism, and neurotransmission. tandfonline.com
Genome-wide DNA Methylation Profiling: Epigenetic modifications, such as DNA methylation, can alter gene expression without changing the underlying DNA sequence. dntb.gov.ua Genome-wide DNA methylation profiling techniques, such as methyl CpG binding protein sequencing and the use of methylation arrays, allow researchers to assess the methylation status of thousands or even millions of CpG sites across the genome. nih.govsoton.ac.ukyoutube.comnih.gov Studies have indicated that dietary fatty acids, including DHA, can induce changes in the DNA methylation patterns of specific genes. nih.govnih.govresearchgate.net These epigenetic changes may have long-lasting effects on cellular function and have been implicated in processes such as growth and inflammation. nih.gov
ChIP-seq: Chromatin immunoprecipitation followed by sequencing (ChIP-seq) is a powerful method used to identify the binding sites of DNA-associated proteins, such as transcription factors and modified histones. While specific ChIP-seq studies focusing solely on DHA are less common, this technique is highly relevant for understanding the downstream effects of DHA-regulated signaling pathways on gene transcription. For instance, if DHA is known to activate a particular transcription factor, ChIP-seq could be used to identify the full spectrum of genes that are targeted by that factor, thereby providing a more complete picture of DHA's regulatory network.
| Technology | Application in DHA Research | Key Findings |
| RNA-seq | Transcriptome-wide analysis of gene expression changes in response to DHA. | DHA modulates the expression of genes involved in inflammation, calcium signaling, and lipid metabolism. frontiersin.orgnih.govtandfonline.com |
| Genome-wide DNA Methylation Profiling | Assessment of changes in DNA methylation patterns induced by DHA. | DHA can alter the methylation status of specific CpG sites, potentially influencing gene expression related to growth and inflammation. nih.govsoton.ac.uk |
In vitro Cell Culture and In vivo Animal Models for Mechanistic Investigations
To fully elucidate the biological functions of DHA, researchers rely on a combination of in vitro and in vivo experimental models. These models are essential for dissecting molecular mechanisms and understanding the physiological effects of DHA in a controlled setting.
In vitro Cell Culture Models: Cell culture systems provide a simplified and highly controlled environment for studying the effects of DHA at the cellular and molecular level. A wide variety of cell lines are used in DHA research, including:
Macrophage cell lines: Used to investigate the anti-inflammatory properties of DHA and its impact on immune cell function. frontiersin.orgnih.gov
Neuronal cell lines: Employed to study the role of DHA in neuronal development, differentiation, and survival.
Cancer cell lines: Utilized to explore the potential of DHA to inhibit cancer cell growth and proliferation. nih.gov
Pancreatic acinar cells: Used as a model to study the effects of DHA on cellular signaling pathways, such as those involved in calcium homeostasis. nih.govmdpi.com
These in vitro models allow for precise manipulation of experimental conditions and are invaluable for mechanistic studies that would be difficult or impossible to perform in whole organisms.
In vivo Animal Models: Animal models are crucial for studying the systemic effects of DHA and its role in complex physiological processes and diseases. Common animal models in DHA research include:
Rodents (mice and rats): Widely used to study the effects of dietary DHA on brain development and function, cardiovascular health, and the prevention of neurodegenerative diseases like Alzheimer's. nih.govresearchgate.netunavarra.es These models are also used to investigate the impact of DHA on processes such as thrombosis and inflammation. nih.gov
Transgenic mouse models: Genetically engineered mice, such as those that overexpress proteins associated with human diseases, are used to study the therapeutic potential of DHA in specific pathological contexts. For example, the Thy1-αSyn mouse model is used to investigate the neuroprotective effects of DHA in Parkinson's disease. mdpi.com
Data from these animal models provide critical preclinical evidence that can inform our understanding of the role of DHA in human health and disease.
Q & A
Q. What experimental strategies can resolve contradictions in DHA’s role in inflammatory biomarker modulation?
- Methodological Answer : Contradictory findings (e.g., no significant change in plasma DHA post-intervention in coronary syndrome studies ) may arise from:
- Dose-Dependent Effects : Design dose-response studies with purified DHA (≥95% purity) to isolate its effects from other ω-3 PUFAs.
- Temporal Dynamics : Use longitudinal sampling to capture acute vs. chronic effects on lipid mediators (e.g., specialized pro-resolving mediators, SPMs) .
- Cohort Stratification : Analyze subgroups based on baseline DHA levels or genetic polymorphisms in fatty acid desaturases (FADS1/2) .
Q. How can researchers validate DHA biosynthesis pathways in microbial systems?
- Methodological Answer :
- Isotopic Labeling : Feed -acetate to microbial cultures (e.g., Schizochytrium spp.) and track incorporation into DHA via GC-MS.
- Gene Knockout/Overexpression : Target PUFA synthase genes (e.g., pfaA-E in Shewanella) to confirm enzymatic steps in the polyketide pathway .
- Lipidomics Profiling : Compare wild-type vs. engineered strains using LC-MS/MS to quantify intermediates (e.g., docosapentaenoic acid, DPA) .
Q. What advanced chromatographic methods improve quantification of DHA in complex matrices?
- Methodological Answer :
- GC-MS with Derivatization : Convert DHA to methyl esters (e.g., using BF3-methanol) for enhanced volatility. Use a DB-23 or equivalent column (60 m × 0.25 mm ID) with a 0.25 µm film thickness .
- HPLC with Charged Aerosol Detection (CAD) : Separate DHA from co-eluting lipids using a C30 column and isocratic elution (acetonitrile:water, 85:15 + 0.1% formic acid) .
- Validation : Include internal standards (e.g., DHA-d5, CAS 6217-54-5) to correct for matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
